Product packaging for Isocetyl stearoyl stearate(Cat. No.:CAS No. 97338-28-8)

Isocetyl stearoyl stearate

Cat. No.: B1499349
CAS No.: 97338-28-8
M. Wt: 791.4 g/mol
InChI Key: OUZJJDFOKSDCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Branched Chain Ester Chemistry

Isocetyl Stearoyl Stearate (B1226849) is a member of the branched-chain ester (BCE) family. Unlike their linear counterparts, which can crystallize at low temperatures, branched-chain esters exhibit lower melting points and improved fluidity. nih.gov The branching in the carbon chain disrupts the regular packing of the molecules, which prevents crystallization and reduces the pour point. nih.gov This characteristic is fundamental to the performance of Isocetyl Stearoyl Stearate and other BCEs in various formulations.

The structure of branched-chain esters directly influences their physical properties such as molecular weight and viscosity, which in turn determine their functional characteristics. researchgate.net For example, esters with lower molecular weights and viscosities tend to have a less tacky feel, a desirable attribute in certain applications. researchgate.net The study of branched-chain esters is an active area of research, with investigations into their synthesis and application in fields ranging from cosmetics to synthetic lubricants. nih.govacs.org

Significance in Specialized Chemical Domains and Material Science

The primary domain where this compound has found significant application is in the cosmetics and personal care industry. chemicalbook.comontosight.ai Within this specialized field, it functions as an emollient, skin-conditioning agent, and viscosity controller. cosmileeurope.eu Its branched structure provides a non-greasy, silky feel to formulations, making it a valuable ingredient in products like creams, lotions, and makeup. specialchem.comchemicalbook.com

From a material science perspective, this compound's utility lies in its ability to modify the texture and performance of complex formulations. specialchem.com It acts as a texture enhancer, improving the spreadability of creams and lotions. chemicalbook.com Furthermore, it serves as an effective pigment dispersant and powder binder in color cosmetics. sdlookchem.com Its compatibility with a wide range of oils, waxes, and silicones makes it a versatile component for creating stable emulsions with desirable sensory profiles. specialchem.comspecialchem.com The development of branched alkyl ester side chains is also being explored in the context of creating solution-processable donor-acceptor polymers for organic thin-film transistors, highlighting the broader potential of this class of compounds in advanced materials. rsc.org

Scope and Research Objectives for Advanced Studies

Future research on this compound and related branched-chain esters is poised to expand our understanding and application of these molecules. A key objective is to further elucidate the structure-property relationships that govern their performance. Advanced studies could focus on the following areas:

Predictive Modeling: Developing computational models to predict the sensory attributes and physicochemical properties of new branched-chain esters based on their molecular structure. This would enable the targeted design of emollients with specific performance characteristics. researchgate.net

Novel Synthesis Routes: Exploring more sustainable and efficient synthesis methods, such as biocatalytic processes using enzymes like lipase, to produce branched-chain esters. nih.gov

Expanded Applications: Investigating the potential of this compound and similar compounds in other material science domains. This could include their use as plasticizers, lubricating agents in novel systems, or as functional additives in advanced polymer formulations. acs.orgrsc.org

Interaction with Surfaces: Detailed studies on the interaction of these esters with different substrates, such as artificial skin models, to better understand their film-forming properties and moisture-retention capabilities. researchgate.netontosight.ai

Data Tables

Table 1: Chemical Identification of this compound

Identifier Value Source
CAS Number 97338-28-8 specialchem.comnih.gov
Chemical Formula C₅₂H₁₀₂O₄ specialchem.com
IUPAC Name 14-methylpentadecyl 12-octadecanoyloxyoctadecanoate nih.gov
Molecular Weight 791.4 g/mol nih.gov

| Synonyms | Isohexadecyl 12-[(1-oxooctadecyl)oxy]octadecanoate | nih.gov |

Table 2: Functional Applications of this compound

Application Function Reference
Cosmetics Emollient, Skin-Conditioning Agent, Viscosity Controller cosmileeurope.eu
Personal Care Texture Enhancer, Moisturizer chemicalbook.comspecialchem.com

| Material Science | Pigment Dispersant, Powder Binder | sdlookchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H102O4 B1499349 Isocetyl stearoyl stearate CAS No. 97338-28-8

Properties

CAS No.

97338-28-8

Molecular Formula

C52H102O4

Molecular Weight

791.4 g/mol

IUPAC Name

14-methylpentadecyl 12-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C52H102O4/c1-5-7-9-11-12-13-14-15-16-17-20-23-30-35-41-47-52(54)56-50(44-38-10-8-6-2)45-39-33-28-24-25-29-34-40-46-51(53)55-48-42-36-31-26-21-18-19-22-27-32-37-43-49(3)4/h49-50H,5-48H2,1-4H3

InChI Key

OUZJJDFOKSDCHY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Other CAS No.

97338-28-8

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Esterification Pathways

Historical and Contemporary Synthesis Routes for Complex Esters

Historically, the most common method for creating esters is the Fischer-Speier esterification, or simply Fischer esterification, first described in the late 19th century. britannica.comucalgary.ca This reaction involves heating a carboxylic acid (like stearic acid) with an alcohol (like isocetyl alcohol) in the presence of a strong acid catalyst. britannica.com To drive the reversible reaction towards the formation of the ester, water, a byproduct, is typically removed as it forms, or an excess of one reactant is used. ucalgary.ca

While this traditional method is still in use, contemporary synthesis has seen the development of numerous advanced routes that offer milder conditions, greater efficiency, and improved environmental profiles. researchgate.net Modern approaches include:

Transesterification: The conversion of one ester to another by reacting it with an alcohol, a process that can be catalyzed by either acids or bases. britannica.comresearchgate.net

Reaction with Acid Halides and Anhydrides: Carboxylic acids can be converted to more reactive derivatives like acyl chlorides or anhydrides, which then readily react with alcohols to form esters. britannica.comlibretexts.org

Use of Solid-Acid Catalysts: To simplify catalyst removal and recycling, heterogeneous solid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins or silica (B1680970) chloride, have been developed. organic-chemistry.org These catalysts demonstrate excellent performance in the esterification of fatty acids and can often be reused multiple times without significant loss of activity. organic-chemistry.org

Flow Chemistry: Modern synthesis can be performed in continuous flow reactors rather than in large batches. This technique allows for better control over reaction parameters and can lead to higher yields and purity. organic-chemistry.org

Catalytic Systems in Isocetyl Stearoyl Stearate (B1226849) Production

The choice of catalyst is crucial in ester synthesis, as it dictates the reaction's speed, efficiency, and environmental impact. Both chemical and biological catalysts are employed in the production of isocetyl stearoyl stearate. specialchem.com

Acid catalysis remains a cornerstone of industrial ester production. For this compound, this involves the direct esterification of isocetyl alcohol with stearic acid, typically using a strong acid like sulfuric acid as the catalyst under controlled temperature and pressure. specialchem.comresearchgate.net The acid protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isocetyl alcohol. libretexts.org

While effective, the use of strong, homogeneous liquid acids like sulfuric acid presents challenges, including difficulty in separation from the product and the potential for corrosion and waste generation. researchgate.net This has driven research into solid acid catalysts, which are more easily separated and recycled, aligning with greener manufacturing principles. organic-chemistry.orgresearchgate.net

A significant advancement in ester synthesis is the use of enzymes, particularly lipases, as biocatalysts. specialchem.comscielo.br Lipases are highly versatile enzymes that can catalyze esterification in addition to their natural function of hydrolyzing fats. scielo.br This biocatalytic approach offers several advantages over traditional chemical methods:

High Specificity: Enzymes are highly selective, which can reduce the formation of byproducts.

Mild Reaction Conditions: Enzymatic reactions often proceed at lower temperatures and pressures, reducing energy consumption.

Environmental Compatibility: Enzymes are biodegradable and non-toxic.

Various microbial lipases, including those from Rhizopus oryzae and Candida antartica, have demonstrated high efficiency in synthesizing esters like isoamyl stearate, a compound structurally related to this compound. researchgate.netresearchgate.net These reactions can often be performed in solvent-free systems, further enhancing their green credentials. researchgate.net

Optimization of Reaction Parameters and Process Efficiencies

To maximize yield and minimize costs, the parameters of the esterification reaction must be carefully optimized. Key variables include reaction temperature, time, catalyst concentration, and the molar ratio of the reactants (alcohol to carboxylic acid). researchgate.nettubitak.gov.tr

Response surface methodology (RSM) is a common statistical technique used to optimize these parameters. Research on the synthesis of similar long-chain esters has demonstrated that adjusting these variables can lead to significant improvements in product yield. For instance, in one study, optimizing the reaction conditions for a polyol ester synthesized from palm fatty acid distillate (PFAD) and trimethylolpropane (B17298) (TMP) increased the yield to 93%. tubitak.gov.tr

The following interactive table summarizes research findings on the optimization of various esterification reactions, illustrating the impact of different parameters on the final product yield.

Green Chemistry Principles in Branched Ester Synthesis

The synthesis of esters like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Several of these principles are particularly relevant to branched ester synthesis:

Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov High-yield reactions like optimized esterification contribute to this goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification is a highly atom-economical reaction, with the only byproduct being water.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. epa.gov The use of recyclable solid acid catalysts or small amounts of highly efficient enzymes minimizes waste compared to using stoichiometric amounts of reagents. organic-chemistry.org

Use of Renewable Feedstocks: The raw materials for this compound—stearic acid and isocetyl alcohol—can be derived from renewable vegetable or animal fats and oils. cosmeticsinfo.orgcosmeticsinfo.org

Design for Energy Efficiency: Energy requirements should be minimized. epa.gov Biocatalytic processes that run at ambient or near-ambient temperatures are more energy-efficient than traditional high-temperature chemical syntheses. resolvemass.ca

Reduce Derivatives: Unnecessary derivatization should be avoided because it requires additional reagents and generates waste. epa.gov The high specificity of enzymes can often eliminate the need for "protecting groups," a common source of derivatives in multi-step syntheses. acs.org

Derivatization and Functionalization Strategies for Related Compounds

While this compound is synthesized for its functional properties, its constituent parts—stearic acid and isocetyl alcohol—are related to compounds that undergo derivatization and functionalization for other purposes.

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. In analytical chemistry, this is often done to make a molecule suitable for a particular analysis method. Fatty acids like stearic acid are frequently derivatized into fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC). sigmaaldrich.com This process, a simple esterification with methanol, reduces the polarity of the carboxylic acid and increases its volatility, making it easier to analyze. sigmaaldrich.com Other derivatizing agents, such as 2,4'-dibromoacetophenone, are used to prepare fatty acids for high-performance liquid chromatography (HPLC) by attaching a UV-absorbing tag to the molecule. jafs.com.pljafs.com.pl

Functionalization refers to the addition of functional groups to a surface or molecule to modify its properties. While isocetyl alcohol itself is primarily used as a reactant, related fatty alcohols can be used to functionalize materials. The hydroxyl (-OH) group of a fatty alcohol is a reactive site that can be used to attach the long hydrocarbon chain to other molecules or surfaces, altering properties like solubility or surface energy.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For a molecule like isocetyl stearoyl stearate (B1226849), both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its identity and structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

¹H-NMR spectroscopy is used to determine the number and types of protons in a molecule, providing insights into its functional groups and the connectivity of its atoms. In the ¹H-NMR spectrum of isocetyl stearoyl stearate, specific chemical shifts are indicative of the different proton environments within the ester.

The spectrum would be characterized by several key signals:

Methyl Protons (CH₃): The terminal methyl groups of the stearoyl and isocetyl chains would appear as a triplet at approximately 0.88 ppm. The methyl protons of the branched isocetyl group would likely appear as a doublet.

Methylene (B1212753) Protons (-(CH₂)n-): A large, broad signal around 1.25 ppm would correspond to the numerous methylene groups in the long fatty acid and alcohol chains.

Methylene Protons adjacent to Carbonyl Group (α-CH₂): The methylene protons alpha to the carbonyl groups of the ester linkages would resonate as a triplet around 2.2-2.3 ppm.

Methylene Protons adjacent to Oxygen (O-CH₂): The protons on the carbon atom attached to the ester oxygen would appear as a triplet at a downfield chemical shift, typically around 4.05 ppm, due to the deshielding effect of the oxygen atom.

The following table provides hypothetical ¹H-NMR data for this compound based on established chemical shift ranges for similar long-chain esters.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88t6HTerminal CH₃ of stearoyl chains
~0.85d6HCH₃ of isocetyl branch
~1.25br s~84H(CH₂)n of fatty acid and alcohol chains
~1.60m4Hβ-CH₂ to ester carbonyl and O-CH₂
~2.28t4Hα-CH₂ to ester carbonyl (C=O)
~4.05t2HO-CH₂ of isocetyl alcohol moiety

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

¹³C-NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum, allowing for a comprehensive analysis of its carbon skeleton.

Key expected signals in the ¹³C-NMR spectrum include:

Carbonyl Carbon (C=O): The carbon atoms of the two ester carbonyl groups would appear significantly downfield, typically in the range of 170-175 ppm.

Carbons bonded to Oxygen (O-C): The carbon of the isocetyl group bonded to the ester oxygen would be found around 60-65 ppm.

Alkyl Chain Carbons: The carbons of the long methylene chains would produce a cluster of signals between 20 and 40 ppm. The terminal methyl carbons would appear at the most upfield position, around 14 ppm.

The table below presents expected ¹³C-NMR chemical shifts for the primary carbon environments in this compound.

Chemical Shift (ppm)Assignment
~173.3Ester carbonyl (R-C =O)
~64.5Methylene carbon bonded to oxygen (O-C H₂)
~34.4Methylene carbon α to carbonyl
~31.9Methylene carbons in the long chain
~29.7Methylene carbons in the long chain
~29.3Methylene carbons in the long chain
~24.9Methylene carbon β to carbonyl
~22.7Methylene carbon adjacent to methyl
~14.1Terminal methyl carbon (CH₃)

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a complex mixture like commercial this compound, GC-MS can be used to separate different isomers and impurities before they are analyzed by the mass spectrometer. The high temperatures in the GC inlet can sometimes cause degradation of large molecules, but with appropriate high-temperature columns, intact analysis is possible. researchgate.net

The electron ionization (EI) mass spectrum of a long-chain ester is often characterized by a base peak resulting from a rearrangement process that yields a protonated acid ion. researchgate.net This provides information about the acid moiety, while the molecular ion peak indicates the total number of carbon atoms in the ester. researchgate.net For this compound, characteristic fragments would include ions corresponding to the stearoyl group and the isocetyl alcohol moiety.

The following table illustrates potential key fragments observed in the GC-MS analysis of this compound.

m/z (Mass-to-Charge Ratio)Ion Identity/FragmentSignificance
790.8[M]⁺Molecular ion of this compound (C₅₂H₁₀₂O₄)
507.5[M - C₁₈H₃₅O₂]⁺Loss of a stearoyloxy group
285.3[C₁₈H₃₆O₂ + H]⁺Protonated stearic acid, often a prominent peak in the spectra of stearate esters. researchgate.net
267.3[C₁₈H₃₅O]⁺Acylium ion from stearic acid
225.2[C₁₆H₃₃]⁺Isocetyl carbocation

Tandem Mass Spectrometry (MS/MS) for Branched Chain Identification

Tandem mass spectrometry (MS/MS) is a more advanced technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to provide more detailed structural information. This is particularly useful for identifying the branching points in the carbon chains of molecules like this compound.

Low-energy collision-induced dissociation (CID) of the molecular ions of branched-chain fatty acid methyl esters has been shown to yield a series of carbomethoxy ions, with enhanced cleavage at the branching positions. acs.orgnih.gov This principle can be extended to larger esters. For this compound, MS/MS analysis would involve isolating the molecular ion or a large fragment ion and inducing further fragmentation. The resulting product ions would provide clear evidence of the branched structure of the isocetyl group. For instance, the loss of specific neutral fragments can pinpoint the location of the methyl branch on the C16 alcohol chain. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a substance. For a cosmetic ingredient like this compound, which may contain various isomers and residual starting materials, chromatography is a critical quality control tool.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of non-volatile, high-molecular-weight esters. nih.govacs.org A C18 or C8 column can be used with a non-aqueous mobile phase, such as a gradient of acetonitrile (B52724) and isopropanol. Detection can be achieved using an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). This technique can effectively separate this compound from unreacted stearic acid and isocetyl alcohol, as well as from other ester byproducts.

Supercritical Fluid Chromatography (SFC): SFC is an alternative technique that uses a mobile phase composed of carbon dioxide and an organic co-solvent. researchgate.net It can provide fast and efficient separations of complex lipid mixtures and is considered a "green" technology. SFC can be particularly useful for separating isomers of large, non-polar molecules like this compound. chromatographyonline.com

The table below outlines a typical reversed-phase HPLC method for the purity analysis of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Injection Volume 10 µL

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of large, non-volatile molecules like this compound. It is particularly effective for assessing purity, quantifying the compound in complex cosmetic matrices, and separating it from structurally similar esters or unreacted starting materials.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing this type of lipophilic ester. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Given the non-chromophoric nature of this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable than standard UV detectors. hplc.eu While specific application notes for this compound are proprietary, established methods for large fatty acid esters provide a robust framework for its analysis. hplc.eu The method can resolve this compound from precursors like stearic acid and isocetyl alcohol, as well as from other esters that may be present as impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm I.D. x 150 mm
Mobile Phase Gradient of Acetonitrile and Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. researchgate.net Due to its high molecular weight (791.4 g/mol ) and consequently low volatility, this compound itself is not directly amenable to GC analysis. nih.gov However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for analyzing its constituent components after chemical derivatization and for detecting volatile impurities.

Detailed Research Findings: To analyze the fatty acid and fatty alcohol profile of the ester, a saponification reaction is first performed to hydrolyze the ester bond, yielding stearic acid and isocetyl alcohol. The stearic acid is then converted to its more volatile methyl ester (FAME - Fatty Acid Methyl Ester) via methylation. nih.gov This allows for accurate quantification and identification. The isocetyl alcohol can also be analyzed directly or after derivatization. This approach is standard in the oils and fats industry to verify the composition of complex esters. nih.gov This method can also detect residual solvents or other volatile byproducts from the synthesis process. specialchem.com

Table 2: Typical GC-MS Conditions for Constituent Analysis of this compound

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280°C
Oven Program Initial 100°C, ramp at 10°C/min to 320°C, hold for 10 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-850 m/z
Sample Preparation Saponification followed by methylation for fatty acid analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the chemical bonds and functional groups within a molecule. These non-destructive methods are essential for confirming the identity of this compound by providing a unique molecular "fingerprint".

Detailed Research Findings: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study this compound (abbreviated as ISS in some studies). researchgate.netresearchgate.net The IR spectrum is dominated by strong absorptions corresponding to the ester functional group and the long aliphatic chains. A prominent C=O stretching band appears around 1740 cm⁻¹, which is characteristic of esters. Strong C-H stretching vibrations from the numerous methylene and methyl groups are observed in the 2800-3000 cm⁻¹ region. researchgate.net

Raman spectroscopy offers complementary information. It is particularly sensitive to the non-polar C-C and C-H bonds that form the backbone of the molecule. Studies have utilized Raman spectroscopy to investigate the interaction of this compound with other molecules, such as in cosmetic formulations or on skin. researchgate.netnih.gov The spectra show characteristic peaks for C-H stretching and bending modes, as well as C-C stretching in the fingerprint region (800-1800 cm⁻¹), which can provide information on chain conformation. researchgate.net

Table 3: Key Vibrational Bands for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)
C-H Asymmetric & Symmetric Stretch IR & Raman2850 - 2960
C=O Ester Stretch IR~1740
CH₂ Scissoring IR & Raman~1465
C-O Ester Stretch IR1170 - 1250
C-C Skeletal Stretch Raman1060 - 1130

Advanced X-ray Diffraction and Scattering Studies for Solid-State Forms

X-ray Diffraction (XRD) is a powerful technique for investigating the long-range molecular order in solid materials, distinguishing between crystalline and amorphous forms. researchgate.net As this compound is described as a liquid or semi-solid at room temperature, XRD is primarily used to study its structure upon cooling or its interactions within solid or semi-solid formulations. specialchem.comchemicalbook.com

Detailed Research Findings: While specific XRD patterns for pure this compound are not widely published, the principles of analysis can be inferred from studies on related long-chain esters and oleogels. researchgate.net At low temperatures, it is expected to crystallize. XRD analysis would reveal the specific packing arrangement (polymorphism) of the molecules. The diffraction pattern would likely show sharp peaks corresponding to the ordered lamellar structures formed by the long aliphatic chains. The position of these peaks (expressed as the diffraction angle, 2θ) provides information on the repeating distances within the crystal lattice. In its semi-solid or liquid state, this compound would produce a broad, diffuse halo in an XRD pattern, characteristic of an amorphous or disordered material.

Table 4: Hypothetical X-ray Diffraction Data for Crystalline this compound

Polymorphic FormCharacteristic Diffraction Angles (2θ)Interpretation
α-form (Hexagonal) Single strong peak around 21.5°Less stable, loosely packed subcell.
β'-form (Orthorhombic) Two strong peaks around 21.2° and 21.8°Intermediate stability, common in fats and esters.
β-form (Triclinic) Multiple peaks, including a strong one near 24°Most stable, highly ordered parallel chain packing.
Amorphous State Broad halo centered around 20-22°Disordered, liquid-like state.

Molecular Interactions and Supramolecular Organization

Intermolecular Forces and Self-Assembly Phenomena in Complex Esters

Although Isocetyl Stearoyl Stearate (B1226849) cannot form hydrogen bonds with itself, it can act as a hydrogen bond acceptor, interacting with water molecules. chemguide.co.uklibretexts.org This capability influences its solubility in aqueous environments, though its large, nonpolar hydrocarbon structure makes it largely insoluble in water. chemguide.co.uk The balance between these forces influences how the molecules arrange themselves. In a non-polar environment, the van der Waals forces dominate, leading to a certain degree of molecular ordering. libretexts.org

Self-assembly in aqueous media has been observed for similar long-chain stearate derivatives, such as stearoyl-poly-N-vinylpyrrolidone, which forms stable aggregates. nih.gov While specific studies on the self-assembly of Isocetyl Stearoyl Stearate are not prevalent, its amphiphilic nature, with polar ester heads and long nonpolar tails, suggests the potential for forming organized structures like micelles or other aggregates under specific conditions.

Interactions with Polymeric Systems and Diverse Solvent Environments

This compound's interaction with polymeric systems is crucial in many formulations. It can act as a plasticizer for certain polymers, increasing their flexibility and workability. exactdn.com In cosmetic formulations, it shows excellent compatibility with a variety of oils, waxes, and silicones, which are often polymeric in nature. specialchem.comspecialchem.com This compatibility is essential for creating stable and aesthetically pleasing products.

The behavior of this compound in different solvents is dictated by its polarity. As a highly polarized emollient ester, it is soluble in oils and other nonpolar solvents. myskinrecipes.com Its solubility in polar solvents like water is very low due to the large hydrophobic hydrocarbon chains. chemguide.co.uk The solubility of similar fatty acids, like stearic acid, is known to decrease with increasing solvent polarity. researchgate.net

Surface and Interfacial Chemistry of this compound

The surface and interfacial properties of this compound are critical to its function as an emollient and dispersing agent. Esters, in general, tend to have lower surface tension compared to other oils, which makes them effective at wetting surfaces. aston-chemicals.com In a study comparing various emollient esters, isocetyl stearate (a related compound) exhibited a medium surface tension, which correlated with its medium spreading value. cosmeticsandtoiletries.com

At the interface between oil and water, this compound can act to reduce interfacial tension, a key property for emulsifiers. alibaba.com This allows for the stable mixing of oil and water phases, which is fundamental in the formulation of creams and lotions. alibaba.com The molecule's structure, with its polar head and nonpolar tail, allows it to orient at the interface, bridging the two immiscible phases.

The contact angle of a substance on a surface provides insight into its wetting ability. Isocetyl stearate was found to have a medium initial contact angle of 69.4 degrees on an artificial membrane, which is consistent with its medium viscosity and surface tension. cosmeticsandtoiletries.com This indicates moderate wetting properties.

Mechanisms of Film Formation and Spreading Behavior at Interfaces

This compound is known for its film-forming properties, creating a protective barrier on the skin that helps to reduce moisture loss. specialchem.comontosight.ai This film is hydrophobic and contributes to the occlusive nature of the emollient. vulcanchem.com The formation of this film is a result of the molecules spreading across the surface and orienting themselves to minimize surface energy.

The spreading behavior of an emollient is influenced by several factors, with viscosity being a major one. researchgate.net Generally, lower viscosity leads to better spreading. researchgate.net Isocetyl stearate is considered a medium spreading ester. cosmeticsandtoiletries.com The spreading value of emollients can be measured on artificial substrates, and for isocetyl stearate, it was found to be in the range of 750–450 mm²/10 min. cosmeticsandtoiletries.com The branched structure of the isocetyl group can also influence spreading and penetration into the upper layers of the skin. vulcanchem.com

The mechanism of film formation involves the deposition of the ester onto the substrate, followed by the spreading and coalescence of the molecules to form a continuous layer. The intermolecular forces discussed earlier play a crucial role in the integrity and properties of this film.

Rheological Principles and Viscoelastic Behavior in Concentrated Systems

The rheological properties of this compound are significant for its application as a texture enhancer and viscosity-controlling agent in cosmetic formulations. specialchem.comcosmileeurope.eu It can act as a non-Newtonian, shear-thinning agent, meaning its viscosity decreases under shear stress, such as during application to the skin, while maintaining stability at rest. vulcanchem.com

The viscoelastic properties of formulations containing this ester are important for product stability and sensory perception. For example, in emulsions, the viscoelastic behavior can be influenced by the oil phase composition. researchgate.net Studies on similar long-chain surfactants have shown the formation of viscoelastic wormlike micellar solutions, indicating the potential for complex rheological behavior in systems containing this compound under certain conditions. rsc.org

Interactive Data Table: Physicochemical Properties of Related Esters

Emollient EsterMolecular Weight ( g/mol )Viscosity (cP at 20°C)Surface Tension (mN/m)Spreading Value (mm²/10 min)
Diisopropyl adipate202.25LowLowHigh
Isodecyl neopentanoate242.41LowLowMedium-High
Isocetyl stearate~482.88MediumMediumMedium
Octyldodecyl stearoyl stearate~849.5HighHighLow

Data adapted from a comparative study of emollient esters. cosmeticsandtoiletries.com Note: this compound is a more complex ester than Isocetyl Stearate, and its properties would be expected to differ, likely with a higher molecular weight and viscosity.

Applications in Advanced Material Science and Engineering

Isocetyl Stearoyl Stearate (B1226849) as a Modifier in Polymer Science and Composites

The modification of polymers to enhance their physical and chemical properties is a cornerstone of material science. Isocetyl stearoyl stearate and related long-chain esters are being explored for their potential as polymer additives.

Long-chain esters, including isocetyl stearate, are known to function as plasticizers for various polymers. specialchem.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making it softer and more flexible. The large, branched structure of this compound can position itself between polymer chains, disrupting chain-to-chain interactions and thereby increasing free volume. This can lead to a lower glass transition temperature (Tg) and increased ductility in the modified polymer.

Research into cellulose (B213188) stearoyl esters, which share the stearoyl functional group, demonstrates how esterification can dramatically alter the properties of a natural polymer like cellulose. By attaching stearoyl chains, researchers have created moisture-responsive films and nanoparticles from cellulose, highlighting the transformative potential of such modifications. specialchem.comlehvoss.itcir-safety.org

Role in Specialized Lubrication Systems (Non-Biological Contexts)

In the field of tribology, the demand for high-performance lubricants that can function under extreme conditions is ever-present. Synthetic esters have long been a key component in formulating advanced lubricants for applications ranging from jet engines to industrial machinery due to their excellent thermal stability, high viscosity indices, and good lubricity. ashland.com

This compound, with its ester functionality and long hydrocarbon chains, exhibits properties desirable for specialized lubrication. It is reported to have utility in industrial lubricants, where it can contribute to viscosity stability and enhance lubricating properties under demanding conditions. specialchem.com The polar ester groups in the molecule can adsorb onto metal surfaces, forming a protective film that reduces friction and wear, particularly in boundary lubrication regimes. hansen-solubility.comculturalheritage.org This is a characteristic feature of ester-based lubricants, which often outperform mineral oils in this regard. hansen-solubility.com

The molecular structure of this compound, being a large and complex ester, suggests it would have low volatility, a crucial property for lubricants operating at high temperatures. The branched isocetyl group can also improve low-temperature fluidity by disrupting the crystallization of the long stearate chains, a common strategy to produce lubricants with a wide operating temperature range. ashland.com While specific performance data for this compound in industrial gear or engine oils is not widely published, the general properties of synthetic esters provide a strong indication of its potential in these non-biological contexts. ashland.comculturalheritage.orgashland.com

Integration into Novel Dispersions and Emulsion Systems (Mechanistic Study)

This compound is recognized as a highly effective dispersing agent, particularly for pigments and solid particles in non-aqueous media. lehvoss.itmyskinrecipes.commakingcosmetics.comspecialchem.com Its performance is attributed to its molecular structure, which combines a high polarity with long, bulky hydrocarbon chains. myskinrecipes.com

The primary mechanism of dispersion involves the wetting of the particle surface. Wetting is the process where the dispersant, in this case, this compound, replaces the air or other substances on the surface of the solid particles, allowing the liquid medium to fully surround them. lehvoss.it The polar ester groups of the molecule have a strong affinity for the often-polar surfaces of inorganic pigments or other solid particles. This adsorption creates a solvated layer around each particle.

Once the particles are wetted and dispersed through mechanical energy (e.g., using a three-roller mill), the bulky, non-polar alkyl chains of the this compound molecules extend into the non-aqueous medium. lehvoss.it This creates a steric barrier that prevents the particles from re-agglomerating due to van der Waals attractive forces. This steric stabilization is a key mechanism for maintaining a stable, low-viscosity dispersion over time.

Research comparing the dispersing capabilities of this compound with a standard dispersant like castor oil has shown significant advantages for the former. In a study on pigment dispersions, this compound demonstrated superior wetting properties, allowing for a higher maximum pigment load and resulting in dispersions with substantially lower viscosity. lehvoss.it

Table 1: Comparative Performance of this compound as a Pigment Dispersant

PropertyThis compoundCastor Oil (Reference)Reference
Wetting AbilitySuperiorStandard lehvoss.it
Dispersion ViscosityLowerHigher lehvoss.it

The lower viscosity of dispersions made with this compound is highly beneficial in industrial applications, as it facilitates easier handling and incorporation of the pigment dispersion into final formulations like inks, coatings, and plastics. lehvoss.itashland.com

Advanced Formulation Principles in Non-Aqueous Systems

The formulation of stable and effective non-aqueous systems is a complex task that relies on a deep understanding of intermolecular interactions. This compound's excellent compatibility with a wide range of non-aqueous components, including oils, waxes, and silicones, makes it a versatile ingredient. specialchem.comspecialchem.com It is described as a highly polarized emollient ester, which is soluble in oil but insoluble in water. specialchem.commyskinrecipes.com

A fundamental principle in formulation science is the concept of "like dissolves like," which can be quantified using solubility parameters. The Hansen Solubility Parameters (HSP) provide a more sophisticated model by breaking down the total Hildebrand solubility parameter into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). hansen-solubility.comculturalheritage.orghansen-solubility.com For a substance to dissolve in a solvent, their Hansen parameters need to be similar. This principle is widely used for predicting the compatibility of polymers, pigments, and other substances in a given solvent or mixture of solvents. hansen-solubility.comulisboa.pt

In non-aqueous dispersions, this compound can also act as a rheology modifier. By effectively dispersing solid particles, it prevents the formation of a flocculated network that would otherwise lead to high viscosity and poor flow properties. specialchem.comlehvoss.itcrodaagriculture.comresearchgate.net The creation of stable, low-viscosity dispersions is a key objective in many industrial applications, from paints to advanced composite materials. specialchem.comashland.com

Table 2: Physicochemical Properties and Formulation-Related Characteristics of this compound

PropertyValue / CharacteristicReference
Chemical FormulaC52H102O4 specialchem.comspecialchem.com
AppearancePale yellow liquid or semi-solid specialchem.com
SolubilityInsoluble in water; highly soluble in oil specialchem.com
CompatibilityExcellent with oils, waxes, and silicones specialchem.comspecialchem.com
Key FeatureHighly polarized emollient ester myskinrecipes.com

Environmental Chemistry and Degradation Pathways

Biodegradation Mechanisms and Kinetics in Environmental Matrices

The initial step in the biodegradation of isocetyl stearoyl stearate (B1226849) involves the enzymatic hydrolysis of the ester bonds. This cleavage results in the formation of isocetyl alcohol, stearic acid, and another stearic acid molecule.

These resulting fatty alcohols and fatty acids are then further metabolized by microorganisms through pathways such as β-oxidation. In this process, the long alkyl chains are progressively shortened, yielding acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water under aerobic conditions.

The kinetics of biodegradation are influenced by several factors, including the physicochemical properties of the compound, environmental conditions (temperature, pH, oxygen availability), and the composition of the microbial community. As a poorly water-soluble substance, the bioavailability of isocetyl stearoyl stearate can be a rate-limiting factor in its biodegradation. The degradation is likely to occur at the oil-water interface where microorganisms can access the substrate.

Based on data for analogous C16-18 esters, it is anticipated that this compound would meet the criteria for ready biodegradability in standard tests, such as the OECD 301 series epa.govoecd.org. These tests typically measure the extent of mineralization over a 28-day period. For a substance to be classified as readily biodegradable, it must achieve a certain percentage of theoretical carbon dioxide evolution or oxygen consumption, typically exceeding 60%, within a 10-day window of the test oecd.org.

Table 1: Predicted Biodegradation Profile of this compound

ParameterPredicted OutcomeBasis for Prediction
Primary Degradation MechanismAerobic BiodegradationData on structurally similar long-chain esters
Initial Degradation StepEnzymatic HydrolysisCleavage of ester bonds by lipases/esterases
Intermediate ProductsIsocetyl Alcohol, Stearic AcidHydrolysis of the parent ester
Ultimate Biodegradation ProductsCarbon Dioxide, Water, BiomassMetabolism of intermediates via β-oxidation
Expected ClassificationReadily BiodegradableBased on OECD 301 test results for analogous C16-18 esters epa.gov

Hydrolytic Stability and Environmental Transformation

Abiotic hydrolysis is another potential degradation pathway for this compound in the environment. This process involves the chemical cleavage of the ester bonds by water. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases studymind.co.uk.

Under neutral environmental conditions (pH ~7), the hydrolysis of long-chain alkyl esters is typically a slow process scbt.com. The large, sterically hindering isocetyl and stearoyl groups in the molecule are likely to protect the ester linkages from nucleophilic attack by water, contributing to a greater hydrolytic stability compared to simpler, short-chain esters nih.gov.

In acidic or alkaline environments, the rate of hydrolysis can be accelerated. Base-catalyzed hydrolysis (saponification) is generally a more significant pathway for esters than acid-catalyzed hydrolysis studymind.co.uk. However, given the low water solubility of this compound, the extent of hydrolysis in the aqueous phase of most natural environments is expected to be limited. Biodegradation is therefore considered the more dominant degradation pathway europa.eu.

The primary transformation products of hydrolysis would be the same as those from enzymatic cleavage: isocetyl alcohol and stearic acid. These products are readily biodegradable.

Table 2: Predicted Hydrolytic Stability of this compound

Environmental ConditionPredicted Hydrolysis RateRationale
Neutral pH (pH 7)SlowSteric hindrance from long, branched alkyl chains nih.gov
Acidic pH (pH < 7)Slow to ModerateAcid catalysis is possible but generally slow for esters studymind.co.uk
Alkaline pH (pH > 7)ModerateBase-catalyzed hydrolysis (saponification) is more significant studymind.co.uk

Sorption and Transport Phenomena in Aquatic and Terrestrial Systems

The transport and fate of this compound in the environment are largely dictated by its high molecular weight and lipophilic (hydrophobic) nature. Its low water solubility and high octanol-water partition coefficient (log Kow) suggest a strong tendency to partition from the aqueous phase to organic matter in soil and sediment.

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates that the substance will be strongly adsorbed to soil and sediment particles and, therefore, have low mobility. For long-chain fatty acid esters, the estimated log Koc values are typically high, often greater than 4 europa.eu. This suggests that this compound is unlikely to leach through the soil profile and contaminate groundwater.

In aquatic systems, this compound is expected to rapidly partition to suspended organic matter and sediment. This reduces its concentration in the water column and its bioavailability to pelagic organisms. The strong sorption to soil and sediment also means that it is less likely to be transported over long distances in water.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Koc of organic chemicals based on their molecular structure researchgate.netnih.govnih.gov. For a large, hydrophobic molecule like this compound, these models would predict a very high Koc value, reinforcing the expectation of low mobility.

Table 3: Predicted Sorption and Transport Properties of this compound

PropertyPredicted Value/BehaviorImplication
Water SolubilityVery LowLow concentration in the aqueous phase
Log KocHigh (>4)Strong sorption to soil and sediment; low mobility europa.eu
Leaching PotentialLowUnlikely to contaminate groundwater
Fate in Aquatic SystemsPartitioning to sedimentReduced bioavailability in the water column

Ecotoxicological Implications for Non-Human Organisms and Ecosystems

The potential for a substance to cause adverse effects in non-human organisms is a critical aspect of its environmental risk assessment. For this compound, its low water solubility is a key factor in mitigating its potential ecotoxicity to aquatic organisms. The concentration of the substance in the water column is expected to be very low, limiting the exposure of pelagic species.

While specific ecotoxicity data for this compound is scarce, information on its components and similar substances can provide an indication of its potential effects. Stearic acid and its simple esters are generally of low acute toxicity to aquatic organisms scbt.com. For example, the acute toxicity (LC50) of some fatty acid esters to fish is reported to be in the range of several hundred to several thousand mg/L scbt.com.

However, for invertebrates such as Daphnia magna, some long-chain fatty acid esters have shown toxicity at lower concentrations scbt.com. The effects on algae can also vary, with some studies reporting inhibition of growth at moderate concentrations scbt.com. The toxicity of poorly soluble substances to aquatic organisms can sometimes be attributed to physical effects, such as coating of gills or other surfaces, rather than direct systemic toxicity.

Due to its strong tendency to adsorb to soil and sediment, benthic organisms may have a higher potential for exposure. However, the bioavailability of the sorbed substance is likely to be low. Furthermore, as this compound is expected to be readily biodegradable, its persistence in the environment and the potential for long-term exposure and bioaccumulation are considered to be low.

Table 4: Summary of Predicted Ecotoxicological Profile of this compound

Organism GroupPredicted Acute ToxicityRationale
FishLowVery low water solubility limits exposure; low toxicity of components scbt.com
Aquatic Invertebrates (e.g., Daphnia)Low to ModeratePotential for effects at higher concentrations, but limited by solubility scbt.com
AlgaeLow to ModeratePotential for growth inhibition, but limited by solubility scbt.com
Benthic OrganismsLowStrong sorption reduces bioavailability

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to model the atomistic behavior of Isocetyl Stearoyl Stearate (B1226849) over time, providing a dynamic view of its structure and interactions. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the molecule's conformational flexibility and its non-covalent interactions with surrounding molecules. scholaris.canih.gov

For a large and flexible molecule like Isocetyl Stearoyl Stearate, with its long alkyl chains, conformational analysis is crucial. MD simulations can map the potential energy surface to identify low-energy, stable conformations. scholaris.ca This involves analyzing the distribution of dihedral angles along the C52 backbone to understand how the chains fold, extend, or curl in different environments (e.g., in a vacuum, in a non-polar solvent, or at an oil-water interface). mdpi.com Key parameters derived from these simulations include the radius of gyration, which provides a measure of the molecule's compactness, and end-to-end distance of the alkyl chains. mdpi.com Unsupervised data processing workflows, combining dimensionality reduction and clustering algorithms, can be used to systematically group the vast number of conformations sampled during a long simulation into distinct, representative clusters. researchgate.netaip.org

MD simulations also provide detailed insights into the intermolecular interactions that govern the bulk properties of this compound. In a formulation, these interactions determine how the molecules pack together and interact with other ingredients. The primary forces at play are van der Waals interactions, specifically London dispersion forces, which are significant for the long, non-polar alkyl chains. aston-chemicals.com Simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This analysis reveals the degree of molecular ordering and packing efficiency, which are linked to macroscopic properties like viscosity and skin feel. mdpi.comnih.gov In systems containing other components, such as oils or water, MD can model the partitioning behavior and the orientation of the ester at interfaces.

A summary of typical outputs from MD simulations for a long-chain ester is presented in Table 1.

Simulation OutputDescriptionRelevance to this compound
Conformational EnsemblesA collection of the most probable three-dimensional structures the molecule adopts.Determines the molecule's shape, flexibility, and ability to pack efficiently on the skin or in a formulation.
Radius of Gyration (Rg)A measure of the overall size and compactness of the molecule.Indicates how extended or folded the alkyl chains are, affecting viscosity and spreadability.
Radial Distribution Function (g(r))Describes the probability of finding another molecule at a distance 'r' from a reference molecule.Reveals the local molecular packing and liquid structure, which influences density and bulk rheology.
Interaction EnergiesQuantification of non-bonded forces (e.g., van der Waals, electrostatic) between molecules.Explains the cohesive energy of the bulk material and its miscibility with other cosmetic ingredients. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. youtube.com These methods provide a fundamental understanding of the molecule's stability, reactivity, and electronic properties by solving approximations of the Schrödinger equation. rsc.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A large energy gap implies high stability and low reactivity, which is expected for an emollient ester designed to be chemically inert in a formulation. nih.gov For this compound, DFT calculations would likely show that the HOMO and LUMO are localized primarily around the ester functional groups, as these are the most electronically active sites in the otherwise saturated aliphatic structure. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this ester, the MEP would show a negative potential (typically colored red) around the carbonyl and ester oxygen atoms due to their high electronegativity and lone pairs of electrons, indicating sites susceptible to interaction with electrophiles or cations. The long alkyl chains would exhibit a neutral potential (green), confirming their non-polar, hydrophobic nature.

Table 2 summarizes the key data obtained from quantum chemical calculations for an ester molecule.

Calculated ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the susceptibility of the molecule to electrophilic attack.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the susceptibility of the molecule to nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO. wuxiapptec.comA larger gap suggests higher chemical stability and lower reactivity, desirable for a cosmetic ingredient. nih.gov
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution around the molecule.Identifies polar (ester group) and non-polar (alkyl chains) regions, explaining solubility, intermolecular interactions, and potential sites for hydrolysis.
Mulliken Atomic ChargesCalculated partial charge on each atom in the molecule. researchgate.netQuantifies the polarity of specific bonds, particularly the C=O and C-O bonds of the ester functional group.

Predictive Modeling of Molecular Behavior in Different Environments

Predictive models can simulate the behavior of this compound in complex environments relevant to cosmetic applications, such as in emulsions or on skin surfaces. These models often integrate principles from thermodynamics, fluid dynamics, and statistical mechanics.

Another important application is predicting the physicochemical properties that govern its performance as an emollient. cosmeticsandtoiletries.com Models can estimate properties like surface tension and spreading coefficient, which are crucial for the sensory feel of a product upon application. researchgate.net Low surface tension is generally correlated with better spreading characteristics. cosmeticsandtoiletries.com Theoretical models can correlate the branched structure of the isocetyl group and the long stearoyl stearate chain with these macroscopic properties, helping to explain its characteristic non-greasy and lubricious feel.

Furthermore, predictive models can assess the hydrolytic stability of the ester linkage. While generally stable, esters can undergo hydrolysis under extreme pH conditions. Computational models can estimate the activation energy for this reaction, providing a quantitative measure of the molecule's stability in different formulation environments. aston-chemicals.com

Machine Learning Approaches for Structure-Property Relationships

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly used in cosmetic science to establish Quantitative Structure-Property Relationships (QSPR). mdpi.commdpi.com These data-driven models can predict the macroscopic properties of ingredients like this compound based on a set of calculated molecular descriptors. nih.gov

The process begins by generating a large number of molecular descriptors for the this compound structure. These descriptors are numerical representations of its molecular structure, categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Next, an ML algorithm—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forests—is trained on a dataset of other emollient esters for which both the molecular descriptors and the experimental property of interest (e.g., viscosity, spreading value, refractive index) are known. nih.govnih.gov The algorithm learns the mathematical relationship between the descriptors and the property. bohrium.com Once trained, the model can predict the properties of this compound. This approach is highly valuable for rapidly screening new molecules and for understanding which structural features are most influential for a desired sensory or physical characteristic. youtube.comnih.gov

Table 3 provides examples of molecular descriptors that would be used in a QSPR model to predict properties of this compound.

Descriptor TypeExample DescriptorPredicted Property Correlation
ConstitutionalMolecular Weight (MW)Often correlates with viscosity and boiling point; higher MW typically means higher viscosity.
TopologicalWiener Index (W)Relates to molecular branching and compactness, which can influence skin feel and spreadability.
GeometricalSolvent Accessible Surface Area (SASA)Influences solubility and interactions with other molecules in a formulation.
Quantum-ChemicalDipole MomentA measure of molecular polarity, which affects solubility in polar or non-polar solvents and interfacial behavior.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Predicts hydrophobicity and is critical for understanding emollient behavior and interaction with skin lipids.

In Silico Design and Characterization of Novel Ester Derivatives

Computational chemistry serves as a powerful tool for the in silico design and virtual screening of novel ester derivatives with potentially enhanced properties. mdpi.com Starting with the this compound scaffold, chemists can propose structural modifications to create a library of new virtual compounds. These modifications could include altering the length or branching of the alcohol or acid chains, or introducing different functional groups.

Each virtual derivative can then be rapidly characterized using the computational methods described previously. researchgate.net Quantum chemical calculations can predict their stability and reactivity. acs.org Molecular dynamics simulations can assess their conformational preferences and how they might pack together, offering clues about their potential texture and viscosity. nih.gov QSPR models can then be used to predict key performance metrics, such as spreadability, polarity, and moisturizing potential, without the need for synthesis and physical testing. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Unexplored Synthetic Routes and Sustainable Methodologies

The conventional synthesis of isocetyl stearoyl stearate (B1226849) involves the esterification of isocetyl alcohol with stearic acid, often utilizing traditional acid catalysts. specialchem.com Future research is geared towards developing more sustainable and efficient synthetic methodologies that align with the principles of green chemistry.

Key research areas include:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification offers significant advantages over chemical catalysts, such as milder reaction conditions, higher specificity, and reduced byproduct formation. nih.gov Research into immobilized lipases could lead to reusable catalyst systems, enhancing process efficiency and reducing waste. illinois.edu Studies have demonstrated high conversion rates for fatty acid esterification using immobilized lipases, a technique directly applicable to this compound. illinois.eduresearchgate.net

Solvent-Free and Green Solvent Systems: Shifting away from conventional organic solvents is a critical goal. Solvent-free reaction conditions have been successfully optimized for the enzymatic esterification of other fatty acids, achieving high conversion percentages. illinois.eduresearchgate.net Alternatively, the exploration of green solvents, such as deep eutectic solvents (DESs) or fatty acid methyl esters (FAME), could provide environmentally benign reaction media. frontiersin.orgmdpi.com

Heterogeneous Catalysis: The development of solid acid catalysts, such as mixed metal oxides containing alumina, iron oxide, and silica (B1680970), presents a promising alternative. acs.org These catalysts are easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is a significant improvement over homogeneous catalysts. acs.orgmdpi.com

Table 1: Comparison of Synthetic Methodologies for Complex Ester Production

FeatureConventional Acid CatalysisEnzymatic (Lipase) CatalysisHeterogeneous Catalysis
Catalyst Sulfuric acid, p-toluenesulfonic acidImmobilized or free lipasesSolid acids (e.g., mixed oxides, resins)
Reaction Conditions High temperature, potential for side reactionsMild temperatures (e.g., 30-70°C)Moderate to high temperatures
Selectivity ModerateHighHigh
Sustainability Low (catalyst neutralization, waste)High (biodegradable, reusable catalyst)Moderate to High (recyclable catalyst)
Product Purity Requires extensive purificationHigh purity, fewer byproductsHigh purity, simple catalyst separation

Development of Advanced Analytical Techniques for Trace Analysis

The analysis of a large, complex molecule like isocetyl stearoyl stearate (C₅₂H₁₀₂O₄) presents unique challenges, particularly for trace-level detection and characterization in complex matrices. specialchem.comnih.gov Future research should focus on refining analytical techniques to enhance sensitivity, selectivity, and structural elucidation.

Emerging analytical paradigms include:

Advanced Mass Spectrometry (MS) Techniques: While Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard, their application to very large esters can be challenging. researchgate.netmdpi.comtaylorfrancis.com Techniques like Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) offer faster and more efficient separation of large, non-polar molecules. nih.gov Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization methods that minimize in-source fragmentation, allowing for more reliable detection of the intact molecule. researchgate.netnih.gov

Multi-Reaction Monitoring (MRM): For quantitative trace analysis, tandem mass spectrometry approaches like MRM can provide exceptional sensitivity and selectivity, enabling the detection of specific ester fragments in complex mixtures without extensive sample cleanup. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide high mass accuracy, which is crucial for the unambiguous identification of the ester and its potential isomers or degradation products. mdpi.com

Table 2: Advanced Analytical Techniques for Complex Ester Analysis

TechniquePrincipleAdvantages for this compound
GC-MS Separation by boiling point, ionization and mass analysis.Effective for profiling constituent fatty acids after derivatization. researchgate.netmdpi.com
LC-MS/MS Separation by polarity, followed by tandem mass analysis.Suitable for analyzing the intact ester; MS/MS provides structural information. mdpi.com
SFC-MS Separation using a supercritical fluid mobile phase.High-throughput analysis of non-polar, high-molecular-weight compounds. nih.gov
ESI-Q-TOF Soft ionization with high-resolution mass analysis.Minimizes fragmentation for accurate molecular weight determination. mdpi.comnih.gov

Deeper Insights into Supramolecular Architectures and Assembly Dynamics

Understanding how molecules of this compound arrange and interact is key to controlling its physical properties, such as texture, viscosity, and film-forming capabilities. As a semi-solid material, its molecular organization dictates its macroscopic behavior. specialchem.com

Future investigations should include:

X-ray Crystallography and Diffraction (XRD): While obtaining a single crystal of such a large, flexible molecule is challenging, X-ray powder diffraction can provide valuable information on the packing of its long alkyl chains in the solid state. wikipedia.orgnih.gov Studies on related long-chain esters show that the molecules often align in parallel, and the long spacings are a function of the carbon chain length. nih.gov Research could focus on how the branched isocetyl group disrupts the ordered packing typically seen with linear esters, influencing its semi-solid nature.

Computational Modeling: Molecular dynamics (MD) simulations can offer insights into the conformational flexibility and intermolecular interactions of this compound in both bulk and solution phases. nih.govacs.org These simulations can predict physical properties like viscosity and density and help understand how the ester assembles at interfaces, which is crucial for its function as an emollient. nih.govnih.gov

Novel Material Science Applications Beyond Current Scope

The unique properties of this compound—a large molecular weight, low volatility, and lubricating nature—suggest potential applications far beyond its current use in personal care products. cosmeticsinfo.org

Potential future applications include:

Bio-based Lubricants: Synthetic esters are widely used as high-performance lubricants. nih.govacs.org The structure of this compound makes it a candidate for a high-performance, biodegradable base oil or additive in industrial and automotive lubricants, where oxidative and hydrolytic stability would be key research parameters. youtube.com

Polymer Plasticizers and Processing Aids: Its large, non-polar structure could make it an effective plasticizer for certain polymers, increasing flexibility and processability. As a bio-based ester, it could serve as a sustainable alternative to petroleum-derived plasticizers.

Phase Change Materials (PCMs): Long-chain esters are known to have potential as organic PCMs for thermal energy storage. The melting and crystallization behavior of this compound could be investigated to determine its suitability for applications in smart textiles, building materials, or thermal regulation systems.

Interdisciplinary Research Synergies in Complex Ester Chemistry

The full potential of this compound can be unlocked through collaborations that bridge different scientific disciplines.

Synergistic research opportunities include:

Computational Chemistry and Material Science: Combining quantum chemical calculations and molecular dynamics simulations with experimental work can accelerate the design of new esters with tailored properties. acs.orgpku.edu.cn Predictive modeling can guide synthetic efforts, focusing on molecules with optimal viscosity, thermal stability, or interfacial behavior for specific applications. nih.govacs.org

Enzymology and Polymer Chemistry: The synergy between biocatalysis and polymer science can lead to the creation of novel, fully bio-based polymers and materials. Enzymatic synthesis could be employed to create unique ester monomers that are then polymerized to form new classes of polyesters or other functional materials. nih.govmdpi.com

Analytical Chemistry and Cultural Heritage: Advanced analytical techniques developed for complex esters can find applications in other fields, such as the conservation of cultural artifacts. mdpi.com Methods like GC-MS are used to identify fatty acid profiles in historical materials, and the expertise gained from analyzing complex industrial esters could be applied to these sensitive substrates. mdpi.com

Q & A

Q. What validated methods are recommended for synthesizing high-purity Isocetyl stearoyl stearate?

this compound is synthesized via esterification of stearic acid with isocetyl alcohol, typically catalyzed by acid or enzymatic agents. Post-synthesis purification is critical; rectification (chilling and filtering crystallized impurities) is essential to remove linear isomers like n-cetyl stearate, which can compromise performance . Analytical validation using gas chromatography (GC) and nuclear magnetic resonance (NMR) ensures isomer purity and structural confirmation .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability testing should include accelerated aging studies under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) to detect oxidation byproducts (e.g., CO, CO₂) and high-performance liquid chromatography (HPLC) to quantify ester hydrolysis . Stability is influenced by avoiding oxidizers and maintaining storage at 0–6°C in inert atmospheres .

Q. What standardized protocols exist for evaluating this compound’s emollient properties in cosmetic formulations?

In vitro spreading tests using artificial membranes (e.g., Vitro-Skin®) measure spreading area (mm²/10 min) and correlate with in vivo sensory assessments. This compound exhibits medium spreading (750–450 mm²/10 min) and moderate viscosity (~0.855–0.8705 g/cm³), assessed via rheometry and contact angle analysis . Comparative studies with diisopropyl adipate (high spreading) and octyldodecyl stearoyl stearate (low spreading) provide benchmarks .

Advanced Research Questions

Q. What experimental designs address contradictions in reported physicochemical data for this compound?

Discrepancies in properties like viscosity (0.855–0.8705 g/cm³) or melting point (37°C estimate) may arise from isomer variability or measurement conditions. Researchers should standardize protocols (e.g., ASTM methods) and use differential scanning calorimetry (DSC) for precise thermal analysis. Cross-laboratory validation and purity verification via GC-MS mitigate variability .

Q. How do isomer impurities impact this compound’s performance in material science applications?

Linear isomers (e.g., n-cetyl stearate) crystallize under thermal stress (e.g., 125°F curing), causing mechanical failures in coatings. Rectification and isomer-specific synthesis (e.g., using branched isocetyl alcohol) are critical. Quality control via X-ray diffraction (XRD) detects crystalline impurities, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What methodologies optimize this compound’s role as a mold-release agent in polymer composites?

In polycarbonate systems, 0.2–1.0 wt% this compound reduces interfacial adhesion by forming a lubricating film. Performance is evaluated via demolding force measurements and surface energy analysis (e.g., Owens-Wendt method). Synergistic effects with stearyl stearate or isostearyl derivatives enhance mold-release efficiency .

Q. How do in vitro assays predict in vivo sensory outcomes for this compound in topical formulations?

A multi-parametric approach combines:

  • Spreading kinetics : Artificial membrane assays (e.g., 750–450 mm²/10 min).
  • Tackiness : Probe tack tests (e.g., ASTM D6195).
  • Sensory panels : Blind evaluations of "lightness" and "residue" on human skin. this compound’s medium viscosity (508.9 g/mol) and refractive index (~1.455) correlate with balanced sensory profiles .

Methodological and Regulatory Considerations

Q. What analytical techniques are mandated for compliance with EU cosmetic safety regulations?

The Cosmetic Ingredient Review (CIR) requires:

  • Toxicological screening : Acute toxicity (OECD 423), skin sensitization (OECD 406), and phototoxicity (3T3 NRU assay).
  • PBT/vPvB assessment : Evaluate persistence, bioaccumulation, and toxicity via QSAR models or experimental biodegradation (OECD 301). this compound is classified as non-sensitizing and non-phototoxic at cosmetic-use concentrations (<5%) .

Q. How can researchers resolve discrepancies between in vitro and in vivo irritation data for this compound?

Contradictions may arise from formulation matrices or individual variability. Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for irritation screening (OECD 439) alongside patch testing in sensitive subpopulations. Statistical analysis (e.g., ANOVA) identifies formulation-dependent effects .

Comparative and Mechanistic Studies

Q. What mechanistic insights explain this compound’s superior lubricity compared to other esters?

Branched isocetyl chains reduce molecular packing density, enhancing film-forming ability. Tribological studies (e.g., pin-on-disk tests) show lower coefficients of friction (µ ~0.05–0.1) versus linear esters (µ ~0.15–0.2). Molecular dynamics simulations further elucidate interfacial adhesion mechanisms .

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